molecular formula C24H29N5O2S B11249148 2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11249148
M. Wt: 451.6 g/mol
InChI Key: AANPURGUMOQGNC-UHFFFAOYSA-N
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Description

2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a mesitylsulfonyl group, a methyl group, and a phenylpyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its mesitylsulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

6-methyl-N-phenyl-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C24H29N5O2S/c1-17-14-18(2)23(19(3)15-17)32(30,31)29-12-10-28(11-13-29)24-25-20(4)16-22(27-24)26-21-8-6-5-7-9-21/h5-9,14-16H,10-13H2,1-4H3,(H,25,26,27)

InChI Key

AANPURGUMOQGNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C)C

Origin of Product

United States

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